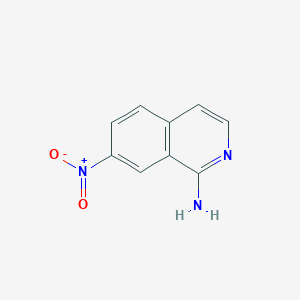

7-Nitroisoquinolin-1-amine

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline scaffold is a fundamental building block in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. ontosight.ainih.gov Its structural versatility allows for the development of derivatives with a broad spectrum of biological activities, making it a focal point of therapeutic research. researchgate.netnih.gov Isoquinoline-based compounds have been successfully developed for treating a variety of diseases, including cancer, infections, and neurological disorders. ontosight.ainih.gov

The importance of this scaffold is underscored by the number of isoquinoline-containing drugs that are either in clinical use or undergoing preclinical evaluation. researchgate.netnih.gov These compounds exhibit diverse mechanisms of action, such as inhibiting tubulin polymerization, inducing apoptosis, and interrupting cell migration in cancer cells. researchgate.netresearchgate.net Beyond medicine, isoquinoline derivatives also find applications as chiral ligands in asymmetric synthesis and as fluorosensors in materials chemistry. nih.gov The continuous exploration of novel synthetic routes to functionalized isoquinolines remains a vibrant area of research, driven by the quest for new therapeutic agents and advanced materials. nih.gov

Table 1: Selected Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.netresearchgate.net |

| Antimicrobial | ontosight.ainih.gov |

| Antiviral | ontosight.ai |

| Anti-inflammatory | nih.gov |

| Antidepressant | nih.gov |

Overview of Nitrated Isoquinoline Derivatives and Their Synthetic Utility

The introduction of a nitro group onto the isoquinoline core significantly modifies its electronic properties and provides a versatile chemical handle for further synthetic transformations. Nitro-containing compounds are crucial intermediates in organic synthesis, serving as precursors for a wide range of functional groups, including amines, oximes, and nitrones. researchgate.net

The nitration of isoquinoline itself typically occurs at the C-5 and C-8 positions under standard electrophilic conditions. koreascience.kr However, specialized methods have been developed to achieve nitration at other positions, such as the C-1 position, which are not readily accessible through direct nitration. koreascience.kr These alternative methods often involve nucleophilic substitution reactions. dtic.mil

Nitrated isoquinoline derivatives are valuable building blocks in the synthesis of more complex molecules. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the entire isoquinoline system. chemshuttle.com A key synthetic application of nitroisoquinolines is their reduction to the corresponding aminoisoquinolines. jst.go.jporgsyn.org This transformation provides access to a crucial functional group that can be further modified through N-alkylation, N-acylation, or diazotization, enabling the construction of diverse molecular architectures. orgsyn.org For instance, the reduction of a nitro group to an amine is a critical step in the synthesis of certain kinase inhibitors. jst.go.jp The development of efficient and regioselective methods for the synthesis of nitrated isoquinolines continues to be an active area of research, driven by their importance as synthetic intermediates. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

7-nitroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZGKOHVBQYFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98410-85-6 | |

| Record name | 7-nitroisoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Nitroisoquinolin 1 Amine and Analogues

Direct Amination Approaches: Nucleophilic Substitution of Hydrogen (SNH) in Nitroisoquinolines

Direct C-H amination of nitroisoquinolines represents a highly atom-economical approach to installing an amino group on the electron-deficient isoquinoline (B145761) ring. The nitro group strongly activates the aromatic system towards nucleophilic attack, making the substitution of a hydrogen atom feasible. Two primary strategies for this transformation are Oxidative Nucleophilic Substitution of Hydrogen (ONSH) and Vicarious Nucleophilic Substitution of Hydrogen (VNS).

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Strategies

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a process where a nucleophile attacks an electron-deficient aromatic ring, followed by the oxidation of the intermediate σ-complex to restore aromaticity. nih.gov This method avoids the need for a pre-installed leaving group, making it an efficient functionalization strategy. In the context of nitroisoquinolines, the reaction proceeds by the addition of an amine nucleophile to a carbon atom bearing a hydrogen, forming a Meisenheimer-like adduct. nih.gov An external oxidizing agent is then required to remove the hydrogen and aromatize the ring, yielding the aminated product.

The general mechanism involves two key steps:

Nucleophilic Addition: An amine nucleophile adds to an electron-poor position of the nitroisoquinoline ring (typically ortho or para to the nitro group) to form a non-aromatic σ-adduct.

Oxidation: The σ-adduct is treated with an oxidizing agent, which facilitates the departure of a hydride ion (formally) and restores the aromatic system. nih.gov Molecular oxygen can serve as the oxidant in some cases. chemrxiv.orgrsc.org

Recent studies have explored the direct amination of nitro(hetero)arenes with anilines under open-air conditions, where molecular oxygen acts as the oxidant. chemrxiv.org This approach highlights a transition-metal-free method for C-H bond substitution. chemrxiv.org

| Parameter | Description | Reference |

| Reaction Type | Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | nih.gov |

| Substrate | Nitro-activated heteroaromatic compounds (e.g., Nitroquinolines) | nih.gov |

| Nucleophile | Amines (e.g., anilines, pyrrolidine) | chemrxiv.orgnih.gov |

| Key Intermediate | σ-adduct (Meisenheimer complex) | nih.gov |

| Oxidizing Agent | External oxidants, Molecular Oxygen | chemrxiv.orgrsc.org |

| Advantage | Direct C-H functionalization, no need for halogenated precursors | nih.gov |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Processes

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the nucleophilic substitution of hydrogen in electrophilic aromatic and heteroaromatic compounds. wikipedia.org This reaction utilizes a carbanion or other nucleophile that carries a leaving group on the nucleophilic atom. organic-chemistry.org When applied to nitroisoquinolines, the nucleophile adds to the ring, and subsequent base-induced β-elimination of the leaving group along with a ring proton restores aromaticity. kuleuven.bethieme-connect.de

The mechanism of VNS can be summarized as follows:

Nucleophilic Addition: A nucleophile containing a leaving group (e.g., a carbanion from chloromethyl phenyl sulfone) adds to an electron-deficient position of the nitroisoquinoline ring. organic-chemistry.org

Base-Induced Elimination: A strong base abstracts a proton from the carbon atom where the nucleophile has attached, leading to the formation of a dianionic intermediate. This is followed by the elimination of the leaving group to yield the substituted product. organic-chemistry.orgkuleuven.be

The VNS reaction is highly regioselective, with substitution occurring predominantly at the ortho and para positions relative to the nitro group. organic-chemistry.org The choice of base and solvent system is critical for the success of the reaction, with systems like KOH or t-BuOK in DMSO or liquid ammonia (B1221849) being effective. kuleuven.be This method has been successfully applied to the amination of various nitroquinoline derivatives. nih.gov

| Parameter | Description | Reference |

| Reaction Type | Vicarious Nucleophilic Substitution of Hydrogen (VNS) | wikipedia.org |

| Substrate | Nitro-activated arenes and heteroarenes | organic-chemistry.org |

| Nucleophile | Carbanions, N-anions, or O-anions with a leaving group at the nucleophilic center | thieme-connect.de |

| Key Step | Base-induced β-elimination of HX from the σ-adduct | thieme-connect.de |

| Base/Solvent | Strong bases (KOH, t-BuOK) in polar aprotic solvents (DMSO, DMF) | kuleuven.be |

| Regioselectivity | Typically ortho and/or para to the nitro group | kuleuven.be |

Multi-Step Synthesis Pathways via Nitroisoquinoline Precursors

Multi-step syntheses provide a versatile and often more controlled approach to constructing specifically substituted isoquinoline derivatives. These pathways typically involve the initial synthesis of a nitroisoquinoline precursor, followed by functional group manipulations to install the desired amine group.

Nitration of Isoquinoline Scaffolds

The introduction of a nitro group onto the isoquinoline skeleton is a fundamental step in many synthetic routes. The position of nitration is highly dependent on the reaction conditions and the presence of other substituents on the ring. The nitration of unsubstituted isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.

For related heterocyclic systems, such as 7-methylquinoline (B44030), nitration can be highly selective. For instance, the nitration of a mixture of 5- and 7-methylquinoline with fuming nitric acid in concentrated sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.com This demonstrates that existing substituents can effectively direct the position of the incoming nitro group. Synthesizing the specific 7-nitroisoquinoline (B179579) precursor required for 7-nitroisoquinolin-1-amine would necessitate a strategy that directs the nitration to the 7-position or involves the synthesis of the isoquinoline ring with the nitro group already in place.

| Reaction | Reagents | Conditions | Product(s) | Reference |

| Nitration of Isoquinoline | HNO₃/H₂SO₄ | Not specified | 5-Nitroisoquinoline & 8-Nitroisoquinoline | General Knowledge |

| Nitration of 7-Methylquinoline | Fuming HNO₃/H₂SO₄ | -5°C to RT | 7-Methyl-8-nitroquinoline | brieflands.com |

Catalytic Hydrogenation for the Reduction of Nitroisoquinoline Intermediates

Once the nitroisoquinoline precursor is obtained, the nitro group can be efficiently reduced to the corresponding amino group. Catalytic hydrogenation is a common and effective method for this transformation. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

A specific example is the synthesis of 7-aminoisoquinoline from 7-nitroisoquinoline. This reduction is achieved by stirring a methanol (B129727) solution of 7-nitroisoquinoline with a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. chemicalbook.com This process leads to a high yield of the desired 7-aminoisoquinoline, which can be used in subsequent reactions without extensive purification. chemicalbook.com This clean and efficient reduction is a key step in converting nitroisoquinoline intermediates into the final amino products.

| Substrate | Catalyst | Reagents | Solvent | Time | Yield | Reference |

| 7-Nitroisoquinoline | 10% Pd/C | Hydrogen | Methanol | 24.5 h | 90% | chemicalbook.com |

Transition Metal-Catalyzed Coupling Reactions for Functionalized Nitroquinolinamines

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comresearchgate.net These reactions offer a powerful method for introducing functional groups onto the nitroisoquinoline scaffold, often with high efficiency and functional group tolerance. ccspublishing.org.cn

Catalysts based on palladium, copper, nickel, and iron are commonly employed. ccspublishing.org.cn For the synthesis of functionalized nitroisoquinolinamines, reactions like the Buchwald-Hartwig amination are particularly relevant for C-N bond formation. This reaction would typically involve the coupling of a halo-nitroisoquinoline with an amine in the presence of a palladium catalyst and a base. Other named cross-coupling reactions include Suzuki-Miyaura, Heck, Negishi, and Sonogashira, which are primarily used for C-C bond formation but are essential for creating a diverse range of functionalized analogues. ccspublishing.org.cnumb.edu The direct use of nitroarenes as electrophilic coupling partners in place of traditional aryl halides is also an emerging area of interest. ccspublishing.org.cn

| Coupling Reaction | Catalyst Type | Bond Formed | Typical Electrophile | Typical Nucleophile | Reference |

| Suzuki-Miyaura | Palladium | C-C | Aryl/Vinyl Halide | Organoboron Reagent | ccspublishing.org.cn |

| Heck | Palladium | C-C | Aryl/Vinyl Halide | Alkene | umb.edu |

| Negishi | Palladium/Nickel | C-C | Aryl/Vinyl Halide | Organozinc Reagent | umb.edu |

| Sonogashira | Palladium/Copper | C-C | Aryl/Vinyl Halide | Terminal Alkyne | umb.edu |

| Buchwald-Hartwig | Palladium | C-N | Aryl/Vinyl Halide | Amine | thermofisher.com |

Cobalt-Mediated C-H Activation and Cyclization Protocols

In recent years, the use of earth-abundant and less expensive first-row transition metals, such as cobalt, has garnered significant attention for C-H activation and functionalization reactions. beilstein-journals.org Cobalt-catalyzed reactions have proven to be highly efficient, selective, and atom-economical for the synthesis of heterocyclic compounds. rsc.orgrsc.org

Cobalt-catalyzed C-H activation provides a direct method for the functionalization of otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org This approach has been successfully employed in the synthesis of isoquinolines and isoquinolinones. For example, cobaltaelectro-catalyzed C-H activation of benzamides followed by annulation with alkynes offers a resource-economical route to isoquinolones, where anodic oxidation obviates the need for chemical oxidants. nih.gov

Furthermore, cobalt catalysts have been utilized in the remote C-H functionalization of 8-aminoquinoline (B160924) compounds. A practical and mild nitration protocol using inexpensive Co(NO₃)₂·6H₂O as the catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source has been developed, operating through a single electron transfer (SET) mechanism. shu.ac.uk Cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have also been developed to synthesize 3-(imino)isoindolin-1-ones, proceeding through the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com These methods showcase the versatility of cobalt catalysis in constructing complex heterocyclic frameworks. rsc.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. ijsr.net This involves considering metrics such as atom economy, E-factor, and the use of sustainable solvents. researchgate.netmdpi.commdpi.com

Atom Economy and Reaction Mass Efficiency: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.net C-H activation reactions are inherently atom-economical as they avoid the generation of stoichiometric byproducts from pre-functionalized starting materials. beilstein-journals.org Reaction Mass Efficiency (RME) provides a more comprehensive measure by also considering the masses of reagents, solvents, and catalysts. mdpi.com

Sustainable Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and derived from non-renewable resources. ijsr.net Green solvents such as water, supercritical fluids (e.g., CO₂), ionic liquids, and bio-derived solvents are being explored as more sustainable alternatives. ijsr.netnih.gov For the synthesis of nitroaromatic compounds, the use of neoteric solvents is being investigated to replace traditional hazardous organic solvents. researchgate.net

Energy Efficiency: The energy consumption of a synthetic process is another key aspect of green chemistry. Reactions that can be conducted at ambient temperature and pressure are generally preferred. The development of highly active catalysts can significantly reduce the energy requirements of a reaction.

Table 2: Application of Green Chemistry Principles to Advanced Synthetic Methods

| Green Chemistry Principle | Palladium-Catalyzed Cross-Coupling | Cobalt-Mediated C-H Activation |

|---|---|---|

| Atom Economy | Generally lower due to the use of organometallic reagents and leaving groups. | High, as it avoids pre-functionalization and stoichiometric byproducts. beilstein-journals.org |

| Catalyst | Utilizes a precious metal (Palladium) with a high carbon footprint. acsgcipr.org | Employs an earth-abundant and less toxic metal (Cobalt). beilstein-journals.org |

| Solvents | Often requires undesirable solvents like toluene, xylene, and 1,4-dioxane. acsgcipr.org | Can be performed in more environmentally benign solvents; electrochemical methods can reduce solvent use. nih.gov |

| Waste Generation | Generates stoichiometric amounts of metal salts as byproducts. | Minimal byproduct formation, leading to lower E-factors. |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 7 Nitroisoquinolin 1 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of 7-Nitroisoquinolin-1-amine. Analysis of one-dimensional and multi-dimensional NMR data allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 7-Nitroisoquinolin-1-amine is expected to display distinct signals corresponding to the amine protons and the five aromatic protons on the isoquinoline (B145761) core. The chemical shifts are significantly influenced by the electronic effects of the electron-donating amino group (-NH₂) at the C1 position and the strongly electron-withdrawing nitro group (-NO₂) at the C7 position.

The -NH₂ group typically appears as a broad singlet, the chemical shift of which can be solvent-dependent. The aromatic protons are expected in the downfield region, generally between δ 7.0 and 9.0 ppm. The proton at C8 is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitro group. Conversely, the protons on the pyridine (B92270) ring (H3 and H4) and the benzenoid ring (H5 and H6) will have their chemical shifts modulated by the combined electronic influences.

Expected ¹H NMR Data for 7-Nitroisoquinolin-1-amine:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms of the isoquinoline skeleton. The chemical shifts provide information about the electronic environment of each carbon atom. The C1 carbon, bonded to the amino group, will appear significantly upfield compared to its position in the parent isoquinoline, while the C7 carbon, bearing the nitro group, will be shifted downfield. Carbons in ortho and para positions to the substituents will also experience noticeable shifts. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methine (CH) and quaternary (C) carbons. magritek.com

Expected ¹³C NMR Data for 7-Nitroisoquinolin-1-amine:

To confirm the assignments made from 1D NMR spectra, multi-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the aromatic protons, for example, confirming the H3-H4 and H5-H6 spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and piecing together the molecular fragments identified by COSY and HSQC. For instance, HMBC correlations from the H8 proton to C7 and C8a would confirm their assignments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 7-Nitroisoquinolin-1-amine (C₉H₇N₃O₂), the nominal molecular weight is 189 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The exact mass of 7-Nitroisoquinolin-1-amine is 189.0538 u. This precise measurement helps to distinguish it from other isomers or compounds with the same nominal mass. For comparison, the related compound 5-Amino-6-nitroquinoline has the same molecular formula and a molecular weight of 189.1708. nist.gov

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), O (M-16), and NO (M-30). The isoquinoline core may fragment via the loss of HCN (M-27).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. unitechlink.com

Infrared (IR) Spectroscopy: The IR spectrum of 7-Nitroisoquinolin-1-amine is dominated by absorptions from the amine and nitro groups.

N-H Vibrations: Primary amines show two distinct N-H stretching bands, corresponding to asymmetric and symmetric vibrations, in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com

NO₂ Vibrations: The nitro group gives rise to two strong, characteristic stretching bands: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. scialert.net

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1400-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro group is often strong in the Raman spectrum. scialert.net The breathing modes of the aromatic isoquinoline ring are also typically well-defined in the fingerprint region (below 1500 cm⁻¹).

Characteristic Vibrational Frequencies:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 7-Nitroisoquinolin-1-amine is characterized by the extended π-conjugated system of the isoquinoline ring, which is further perturbed by the amino and nitro substituents.

The parent isoquinoline system shows characteristic π→π* transitions. The introduction of an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) at opposite ends of the conjugated system is expected to create a strong intramolecular charge-transfer (ICT) character. This ICT transition typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to the parent molecule or singly substituted derivatives. researchgate.net Therefore, 7-Nitroisoquinolin-1-amine is expected to absorb significantly in the visible region of the spectrum, likely imparting a yellow or orange color. The exact position and intensity of the absorption maxima (λmax) can be influenced by solvent polarity.

Theoretical and Computational Chemistry Investigations on 7 Nitroisoquinolin 1 Amine Systems

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to solve the electronic Schrödinger equation. wikipedia.orgnih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgresearchgate.net DFT, a popular and efficient approach, calculates molecular properties based on the electron density, offering a balance between accuracy and computational cost. scirp.orgnih.gov These methodologies are widely applied to predict a range of chemical properties, including molecular structures, energies, and electron densities. wikipedia.org For the 7-nitroisoquinolin-1-amine system, methods like B3LYP are commonly used in conjunction with basis sets such as 6-311G to perform calculations. scirp.orgresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 7-nitroisoquinolin-1-amine, this involves calculating the forces on each atom and adjusting their positions until a stable structure is found. This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, such as the C-N bonds of the amino and nitro groups. By calculating the energy of different conformers, researchers can identify the lowest-energy conformation and understand the molecule's flexibility.

Table 1: Hypothetical Optimized Geometrical Parameters for 7-Nitroisoquinolin-1-amine (Calculated via DFT)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-N(amine) | 1.36 Å |

| Bond Length | N(amine)-H | 1.01 Å |

| Bond Length | C7-N(nitro) | 1.48 Å |

| Bond Length | N(nitro)-O | 1.23 Å |

| Bond Angle | C2-C1-N(amine) | 121.5° |

| Bond Angle | H-N(amine)-H | 115.0° |

| Bond Angle | O-N(nitro)-O | 124.0° |

| Dihedral Angle | C6-C7-N(nitro)-O | ~0° / ~180° (near planar) |

The electronic properties of a molecule are crucial for understanding its reactivity. irjweb.com Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comwikipedia.org For 7-nitroisoquinolin-1-amine, the electron-donating amino group would be expected to raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy, likely resulting in a relatively small energy gap.

Natural Bond Orbital (NBO) analysis is used to calculate the distribution of electron density, providing atomic charges. nih.gov This method helps identify electrophilic and nucleophilic sites within the molecule. In 7-nitroisoquinolin-1-amine, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the nitrogen of the amino group and the carbon atoms attached to these groups would show more complex charge distributions.

Table 2: Calculated Electronic Properties for 7-Nitroisoquinolin-1-amine

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Region of nucleophilicity; electron-donating capability |

| LUMO Energy | -2.10 | Region of electrophilicity; electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates chemical reactivity and stability irjweb.com |

| Atom | Hypothetical NBO Charge (e) |

|---|---|

| N (Amine Group) | -0.85 |

| N (Nitro Group) | +0.50 |

| O (Nitro Group) | -0.45 |

| C1 (attached to Amine) | +0.20 |

| C7 (attached to Nitro) | +0.15 |

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra. dtic.mil Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei in 7-nitroisoquinolin-1-amine would help in assigning peaks in an experimental NMR spectrum.

Simulation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. researchgate.netresearchgate.net These calculations identify the characteristic vibrational modes of the molecule's functional groups. researchgate.net For 7-nitroisoquinolin-1-amine, key vibrations would include the N-H stretching and bending of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-N stretching modes. orgchemboulder.com Comparing calculated frequencies with experimental data allows for a detailed assignment of the vibrational spectrum. researchgate.net

Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (Hypothetical) | Typical Experimental Range orgchemboulder.commsu.edu |

|---|---|---|

| N-H Asymmetric Stretch (Amine) | 3450 | 3400-3300 |

| N-H Symmetric Stretch (Amine) | 3355 | 3330-3250 |

| N-H Bending (Amine) | 1625 | 1650-1580 |

| NO₂ Asymmetric Stretch (Nitro) | 1530 | 1560-1515 |

| NO₂ Symmetric Stretch (Nitro) | 1350 | 1355-1345 |

| C-N Stretch (Aromatic Amine) | 1310 | 1335-1250 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.goviphy.ac.cn An MD simulation for 7-nitroisoquinolin-1-amine would involve solving Newton's equations of motion for the system, allowing the observation of molecular vibrations, rotations, and conformational changes. ulisboa.pt By running simulations, often in the presence of explicit solvent molecules, one can explore the conformational landscape, identifying the most populated conformations and the transitions between them. This is particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution, and how it interacts with surrounding solvent molecules. rsc.org

Mechanistic Computational Studies (e.g., Reaction Pathways, Activation Barriers)

Computational chemistry is a powerful tool for investigating reaction mechanisms. nih.gov For 7-nitroisoquinolin-1-amine, DFT can be used to model potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the amine or nitro groups. These studies involve locating the transition state (TS) structure for a given reaction, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier or activation energy (Ea). rsc.orgresearchgate.net A high activation barrier suggests a slow reaction, while a low barrier indicates a faster, more feasible reaction. rsc.org Such studies provide a detailed, step-by-step understanding of how chemical transformations occur. researchgate.net

Table 4: Hypothetical Energy Profile for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (7-Nitroisoquinolin-1-amine + Reagent) | 0.0 |

| Transition State (TS1) | +25.5 |

| Intermediate | +5.2 |

| Transition State (TS2) | +15.0 |

| Products | -10.8 |

Tautomerism and Isomerization Pathways (e.g., Nitrosamine-Azaquinone Oxime Tautomerism)

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For 7-nitroisoquinolin-1-amine, the primary potential tautomerism is the amino-imino equilibrium. The amine tautomer is generally much more stable for aromatic amines.

While less direct, discussions of nitrosamine-azaquinone oxime tautomerism are relevant in related systems, such as the reaction products of 5-nitroisoquinoline (B18046), which can form nitroso intermediates. mdpi.com If 7-nitroisoquinolin-1-amine were to be involved in a reaction that produced a nitroso derivative, this type of tautomerism could become relevant. mdpi.com Computational methods can be used to calculate the relative Gibbs free energies of different tautomers. nih.gov These calculations would determine the equilibrium constant and predict which tautomer is predominant under given conditions, providing crucial information about the molecule's structure and potential reactivity. nih.govnih.gov

Table 5: Calculated Relative Stability of Amino-Imino Tautomers

| Tautomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Equilibrium Population |

|---|---|---|

| Amino (stable form) | 0.0 | >99.9% |

| Imino (unstable form) | +12.5 | <0.1% |

Comparative Computational Studies with Related Heteroaromatic Systems

Computational investigations into the electronic and structural properties of 7-Nitroisoquinolin-1-amine provide valuable insights when contextualized against related heteroaromatic systems. By comparing its theoretical data with those of isoquinoline (B145761), 1-aminoisoquinoline (B73089), and 7-nitroisoquinoline (B179579), a clearer understanding of the synergistic and antagonistic effects of the amino and nitro functional groups on the isoquinoline framework can be achieved. While direct computational studies on 7-Nitroisoquinolin-1-amine are not extensively available in the reviewed literature, a comparative analysis can be constructed based on the known effects of these substituents on aromatic systems and specific computational data for related molecules.

A key study by V. Krishnakumar, et al., provides detailed quantum chemical calculations for 1-aminoisoquinoline using Density Functional Theory (DFT) with the B3LYP method. researchgate.net This data serves as a crucial reference point for understanding the influence of the amino group at the 1-position of the isoquinoline ring.

The introduction of an amino group, a strong electron-donating group, at the 1-position of isoquinoline is expected to significantly alter the electronic properties of the parent molecule. This is confirmed by computational studies on 1-aminoisoquinoline, which indicate a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced HOMO-LUMO energy gap compared to isoquinoline. researchgate.net This reduction in the energy gap signifies increased chemical reactivity and a greater propensity for intramolecular charge transfer.

Conversely, the introduction of a nitro group, a potent electron-withdrawing group, at the 7-position is anticipated to have a contrasting effect. The nitro group would substantially lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This would also lead to a smaller HOMO-LUMO gap compared to isoquinoline, thereby increasing the molecule's electrophilicity.

In the case of 7-Nitroisoquinolin-1-amine, the simultaneous presence of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) at positions that facilitate electronic communication across the isoquinoline system creates a push-pull effect. This is expected to result in a significantly smaller HOMO-LUMO energy gap compared to either of the monosubstituted derivatives. This pronounced decrease in the energy gap would suggest a highly polar molecule with a large dipole moment and significant intramolecular charge transfer from the amino group to the nitro group.

The molecular electrostatic potential (MEP) map of 1-aminoisoquinoline shows a region of high negative potential around the amino group, indicating its nucleophilic character. researchgate.net For 7-nitroisoquinoline, a region of high positive potential would be expected around the nitro group, highlighting its electrophilic nature. In 7-Nitroisoquinolin-1-amine, the MEP would likely display a strong polarization, with a highly negative region localized near the nitro group and a highly positive region associated with the amino group and the adjacent aromatic protons.

The following tables present a comparative overview of key computational parameters for isoquinoline and 1-aminoisoquinoline, based on available literature. The data for 7-nitroisoquinoline and 7-Nitroisoquinolin-1-amine are presented as hypothetical values based on established principles of substituent effects, as direct computational studies were not found in the searched literature.

Table 1: Comparative Analysis of Calculated HOMO-LUMO Energies and Energy Gaps

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline | -6.646 | -1.816 | 4.83 |

| 1-Aminoisoquinoline | -5.98 | -1.54 | 4.44 |

| 7-Nitroisoquinoline | (Hypothetical) | (Hypothetical) | < 4.83 |

| 7-Nitroisoquinolin-1-amine | (Hypothetical) | (Hypothetical) | << 4.44 |

Table 2: Comparative Analysis of Calculated Dipole Moments

| Compound | Dipole Moment (Debye) |

| Isoquinoline | 2.004 |

| 1-Aminoisoquinoline | 2.5 (Estimated) |

| 7-Nitroisoquinoline | (Hypothetical) |

| 7-Nitroisoquinolin-1-amine | (Hypothetical - High) |

The vibrational analysis of 1-aminoisoquinoline reveals characteristic frequencies for the N-H stretching and bending modes of the amino group. researchgate.net In 7-Nitroisoquinolin-1-amine, these modes would likely be influenced by the electronic pull of the nitro group, potentially leading to shifts in their vibrational frequencies. Similarly, the characteristic symmetric and asymmetric stretching frequencies of the nitro group would be present and could be influenced by the electron-donating amino group.

Applications in Advanced Chemical Research and Materials Science

Role as Versatile Precursors and Intermediates in Organic Synthesis

7-Nitroisoquinolin-1-amine serves as a valuable precursor in organic synthesis due to the presence of two key reactive sites: the primary amino group and the nitro group. The reduction of nitro compounds to amines is a fundamental transformation in organic chemistry, often achieved through methods like catalytic hydrogenation or the use of metals in acidic conditions. beilstein-journals.orgyoutube.com This transformation can convert 7-Nitroisoquinolin-1-amine into isoquinoline-1,7-diamine, a symmetrical building block that can be used to construct more complex heterocyclic systems or polymers.

The primary amino group at the 1-position provides a nucleophilic center, allowing for a variety of chemical modifications. It can undergo reactions typical of primary arylamines, such as:

Alkylation and Acylation: To introduce various substituents, modifying the molecule's steric and electronic properties.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, a common strategy for synthesizing complex amine derivatives. openstax.orgyoutube.com

Diazotization: Conversion of the amino group into a diazonium salt, which is a highly versatile intermediate. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -halogens) at the 1-position.

This inherent reactivity makes 7-Nitroisoquinolin-1-amine a strategic starting material for generating a library of substituted isoquinoline (B145761) derivatives for further investigation in medicinal chemistry and materials science. nih.gov

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group/Product | Reference Principle |

|---|---|---|---|---|

| 1-Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | openstax.org |

| 1-Amino Group | Diazotization -> Sandmeyer | NaNO₂, HCl; CuX (X=Cl, Br, CN) | 1-Halo or 1-Cyano-7-nitroisoquinoline | youtube.com |

| 7-Nitro Group | Reduction | H₂, Pd/C or Fe, HCl | Isoquinoline-1,7-diamine | beilstein-journals.org |

| Both Groups | Sequential Modification | Various | Disubstituted Isoquinoline Derivatives | nih.gov |

Design and Development of Chemical Probes and Sensing Materials (e.g., Polarity-Sensitive Fluorescent Probes)

The electronic structure of 7-Nitroisoquinolin-1-amine is ideal for the design of polarity-sensitive fluorescent probes. The molecule features an electron-donating group (EDG), the 1-amino group, and a powerful electron-withdrawing group (EWG), the 7-nitro group, at opposite ends of a π-conjugated isoquinoline system. This "push-pull" configuration facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. researchgate.net

The efficiency and energy of this ICT process are highly dependent on the polarity of the surrounding environment. nih.gov

In non-polar solvents , the locally excited state is favored, often resulting in strong fluorescence emission.

In polar solvents , the charge-separated ICT state is stabilized, which can lead to a large bathochromic (red) shift in the emission wavelength and, in some cases, fluorescence quenching. researchgate.net

This pronounced solvatochromism makes 7-Nitroisoquinolin-1-amine and its derivatives excellent candidates for use as fluorescent probes to report on the local polarity of microenvironments, such as within lipid droplets in cells or at the active sites of proteins. researchgate.netrsc.orgrsc.org The design strategy involves creating fluorophores whose emission properties change predictably with the polarity of their immediate surroundings. nih.gov

Contribution to the Field of Catalysis (e.g., as Ligands for Metal Complexes)

The 7-Nitroisoquinolin-1-amine structure possesses key features that enable it to act as a ligand in coordination chemistry, potentially leading to the development of novel metal catalysts. The 1-amino group and the adjacent nitrogen atom of the isoquinoline ring (at position 2) can function as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal ion. nih.gov

This chelating motif is analogous to that found in well-studied ligands like 8-hydroxyquinoline (B1678124) and its derivatives, which form stable and catalytically active complexes with a wide range of metal ions, including copper, zinc, nickel, and ruthenium. nih.govmdpi.com The coordination of a metal to such a scaffold can be used to:

Catalyze Organic Transformations: Many important industrial and laboratory-scale reactions, such as cross-coupling, hydrogenation, and oxidation, are catalyzed by metal complexes. nih.gov

Enable Asymmetric Catalysis: By using chiral derivatives of the ligand, it is possible to create catalysts for asymmetric synthesis, a field of critical importance in pharmaceutical development. Chiral diamines based on related quinoline (B57606) backbones have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com

The electronic properties of the ligand, influenced by the nitro group, can tune the reactivity of the central metal ion, opening possibilities for designing catalysts with specific activities. nih.gov

| Ligand System | Chelating Atoms | Commonly Complexed Metals | Reported Applications | Reference |

|---|---|---|---|---|

| 7-Nitroisoquinolin-1-amine (putative) | N (amino), N (ring) | Transition metals (e.g., Ni, Cu, Ru) | Catalysis, Materials Science | Inference from nih.govmdpi.com |

| 8-Hydroxyquinoline | O (hydroxyl), N (ring) | Cu, Zn, Al | Anticancer, Antineurodegenerative | nih.gov |

| 8-Amino-tetrahydroquinoline derivatives | N (amino), N (ring) | Rh, Ru | Asymmetric Transfer Hydrogenation | mdpi.com |

| 2,2'-Bipyridine | N (ring), N (ring) | Ru, Fe, Ni | Photocatalysis, Sensors | nih.gov |

Functional Materials Development (e.g., Advanced Fluorescent Derivatives)

The inherent fluorescent properties of the isoquinoline scaffold, combined with the ICT characteristics imparted by the nitro and amino substituents, position 7-Nitroisoquinolin-1-amine as a core structure for the development of advanced functional materials. nih.gov By using the synthetic handles described in section 6.1, a wide array of fluorescent derivatives can be synthesized with tailored properties for specific applications.

For example, attaching long alkyl chains to the amino group could enhance the compound's lipophilicity, leading to materials that preferentially accumulate in and report on the status of lipid-rich biological structures. researchgate.net Coupling the molecule to other chromophores could lead to materials with unique photophysical behaviors, such as Förster resonance energy transfer (FRET) pairs for distance-dependent sensing.

The development of such derivatives contributes to the broader field of "smart" materials whose optical properties respond to external stimuli. The strong fluorescence often observed in the solid state for planar push-pull molecules also suggests potential applications in organic light-emitting diodes (OLEDs) or solid-state sensors. researchgate.net

Emerging Research Avenues and Challenges in 7 Nitroisoquinolin 1 Amine Chemistry

Development of Novel and Efficient Synthetic Strategies, Including Atom and Step Economy

The pursuit of synthetic efficiency is a cornerstone of modern chemistry, emphasizing the principles of atom and step economy to minimize waste and resources. Traditional multi-step syntheses of substituted isoquinolines are often being reconsidered in favor of more direct and sustainable methods. For 7-nitroisoquinolin-1-amine and its analogs, research is moving towards strategies that reduce the number of synthetic operations and maximize the incorporation of atoms from reactants into the final product primescholars.comwikipedia.org.

A promising avenue is the application of Direct C–H Functionalization . This approach avoids the need for pre-functionalized starting materials by directly converting C–H bonds into new C–C or C-heteroatom bonds nih.govjk-sci.com. For instance, methods like the Vicarious Nucleophilic Substitution of hydrogen (VNS) are being explored for the amination of nitroaromatic compounds. The VNS reaction allows for the direct introduction of an amino group onto the electron-deficient isoquinoline (B145761) ring, activated by the nitro group, by displacing a hydrogen atom nih.gov. Similarly, direct nucleophilic substitution of hydrogen (SNH) has been successfully used to introduce amide and urea (B33335) functionalities into the 5-nitroisoquinoline (B18046) core, showcasing a highly atom-economic pathway that avoids intermediate steps mdpi.com.

These modern strategies offer significant advantages over classical methods, which might involve a lengthier sequence such as:

Nitration of an isoquinoline precursor.

Installation of a leaving group (e.g., a halogen) at the 1-position.

Nucleophilic substitution of the leaving group with an amine source.

| Feature | Traditional Synthesis (Hypothetical) | Modern C–H Functionalization Approach |

| Key Steps | 1. Nitration2. Halogenation3. Amination (SNAr) | 1. Nitration2. Direct Amination (e.g., VNS) |

| Pre-functionalization | Required (e.g., installing a halogen) | Not required |

| Step Economy | Lower | Higher |

| Atom Economy | Moderate (byproducts from leaving group) | High (byproduct is H₂) |

This table provides an illustrative comparison of synthetic approaches.

Future developments in this area will likely focus on expanding the scope of catalysts and reagents that can achieve regioselective C–H functionalization on the nitroisoquinoline scaffold with high efficiency nih.gov.

In-Depth Mechanistic Understanding and Precise Reaction Control

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and achieving precise control over product formation. The synthesis and subsequent reactions of 7-nitroisoquinolin-1-amine involve fundamental mechanistic principles of aromatic chemistry.

The introduction of the amino group at the C1 position, especially if it proceeds via a nucleophilic aromatic substitution (SNAr) of a leaving group, involves the formation of a negatively charged intermediate known as a Meisenheimer complex masterorganicchemistry.com. The rate-determining step in such reactions is typically the initial addition of the nucleophile to the aromatic ring, which disrupts its aromaticity masterorganicchemistry.comnih.gov. The presence of the electron-withdrawing nitro group at the 7-position is crucial, as it stabilizes this anionic intermediate through resonance, thereby activating the ring system towards nucleophilic attack. Detailed kinetic and computational studies can elucidate the energy profile of this reaction, helping to select optimal solvents, temperatures, and nucleophiles to maximize yield and minimize side reactions researchgate.netrsc.org.

Similarly, the nitration of the isoquinoline ring is a key step whose regioselectivity must be precisely controlled. Mechanistic studies have shown that under typical nitrating conditions (e.g., HNO₃/H₂SO₄), the reaction proceeds on the N-protonated quinolinium or isoquinolinium ion. This positive charge deactivates the heterocyclic ring towards electrophilic attack, directing the nitration to the less deactivated carbocyclic (benzene) ring, primarily at the 5- and 8-positions stackexchange.comshahucollegelatur.org.in. Kinetic studies can quantify the relative rates of substitution at different positions, providing a basis for controlling the reaction outcome rsc.org. For instance, achieving nitration specifically at the 7-position often requires careful selection of the isoquinoline precursor and reaction conditions to override the inherent electronic preferences of the core.

Precise reaction control hinges on understanding these mechanistic nuances. For example, controlling temperature is vital to prevent the formation of unwanted isomers or over-nitration. Future research will likely involve advanced spectroscopic techniques and computational modeling to map the reaction pathways and transition states involved in the synthesis of 7-nitroisoquinolin-1-amine, enabling more rational and predictable synthetic design.

Exploration of Underexplored Chemical Reactivities and Functional Group Interconversions

The 7-nitroisoquinolin-1-amine molecule contains three distinct reactive centers: the primary amino group, the nitro group, and the heterocyclic ring system. While standard functional group interconversions like the reduction of the nitro group to a second amine are well-established, there is significant potential for exploring less common transformations.

One promising area is Directed Ortho-Metalation (DoM) . In this strategy, a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), complexes with a strong organolithium base to direct deprotonation exclusively at the adjacent ortho position wikipedia.orgbaranlab.orgorganic-chemistry.org. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles. The primary amine at the C1 position (or a protected derivative like an amide) could potentially serve as a DMG, directing lithiation to the C8 position of the isoquinoline ring. This would provide a powerful tool for introducing new substituents at a position that might be difficult to functionalize using conventional electrophilic substitution methods.

Another area of interest is the unique reactivity imparted by the interplay between the amino and nitro groups. For example, intramolecular cyclization reactions could be designed by introducing appropriate side chains on the C1-amino group, leading to novel fused heterocyclic systems. Furthermore, the electronic push-pull nature of the amino (donor) and nitro (acceptor) groups could lead to interesting reactivities, such as participation in multicomponent reactions or cycloadditions. The nitro group itself can undergo transformations beyond simple reduction. For instance, partial reduction can yield nitroso or hydroxylamine (B1172632) functionalities, and in some cases, a nitro-nitroso conversion has been observed during nucleophilic substitution reactions nih.gov.

The table below outlines some potential, underexplored reactions for 7-nitroisoquinolin-1-amine.

| Reaction Type | Potential Site | Potential Outcome |

| Directed Ortho-Metalation (DoM) | C8 (ortho to C1-amine) | Introduction of various electrophiles (e.g., -CHO, -COOH, -SiMe₃) |

| Intramolecular Cyclization | C1-amino group | Formation of novel tricyclic or tetracyclic heteroaromatics |

| Palladium-Catalyzed Cross-Coupling | C-H bonds or pre-functionalized positions | C-C or C-N bond formation to build complex derivatives |

| Partial Nitro Group Reduction | C7-nitro group | Synthesis of 7-nitroso or 7-hydroxylamino derivatives |

This table presents hypothetical but mechanistically plausible research directions.

Exploring these reactivities will be key to unlocking the full synthetic potential of the 7-nitroisoquinolin-1-amine scaffold and generating libraries of new compounds for further investigation.

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from the prediction of molecular properties to the design of optimal synthetic routes nih.govpreprints.org. For a molecule like 7-nitroisoquinolin-1-amine, these computational tools offer powerful capabilities to accelerate discovery.

Predictive Modeling for Bioactivity: ML algorithms can be trained on large datasets of known compounds and their biological activities to create models that predict the properties of new molecules nih.govnih.gov. By computing molecular descriptors for novel derivatives of 7-nitroisoquinolin-1-amine, researchers can use these models to perform virtual screening, prioritizing the synthesis of compounds most likely to exhibit a desired biological effect, such as kinase inhibition or antimicrobial activity github.com. This approach can significantly reduce the time and cost associated with traditional trial-and-error screening.

The application of AI in the context of 7-nitroisoquinolin-1-amine can be summarized as follows:

Design: Generative models can propose novel derivatives with optimized properties (e.g., high predicted bioactivity, desirable physicochemical characteristics).

Prediction: ML models can predict key properties such as bioactivity, toxicity, and reaction outcomes researchgate.net.

Synthesis: AI tools can devise retrosynthetic plans and optimize reaction conditions, potentially in an automated fashion.

The primary challenge in this area is the availability of high-quality, curated data. As more experimental data on isoquinoline chemistry becomes available in machine-readable formats, the accuracy and predictive power of these AI tools will continue to improve.

Future Prospects in Material Science Applications

While substituted isoquinolines are often explored for their biological activity, the unique electronic structure of 7-nitroisoquinolin-1-amine suggests significant potential in the field of material science. The combination of an electron-donating amino group and an electron-withdrawing nitro group on an extended π-conjugated system creates a "push-pull" chromophore, which can give rise to interesting optical and electronic properties.

Fluorescent Probes and Sensors: Molecules with push-pull architectures often exhibit strong fluorescence that is sensitive to their local environment (solvatochromism). This property makes them excellent candidates for chemical sensors. Derivatives of 7-nitroisoquinolin-1-amine could be designed as fluorescent probes for detecting specific analytes, such as metal ions or biologically relevant small molecules semanticscholar.orgresearchgate.net. The isoquinoline nitrogen and the amino group can act as binding sites, and a binding event could trigger a measurable change in the fluorescence emission color or intensity.

Organic Electronics: The electronic properties of nitro-substituted aromatic compounds make them useful in organic electronics. For example, 5-nitroisoquinoline has been noted for its potential use in organic light-emitting diodes (OLEDs) chemimpex.com. Derivatives of 7-nitroisoquinolin-1-amine could be investigated as components in organic electronic devices, potentially as electron-transport materials or as dopants to tune the electronic properties of other organic semiconductors.

Photoinitiators for Polymerization: A recent study demonstrated that isoquinoline derivatives bearing both amino and nitro substituents can act as highly efficient photoinitiators for polymerization upon exposure to visible light, including blue, green, and red LEDs rsc.org. This capability is highly valuable for applications such as 3D printing and the curing of coatings under mild conditions. The push-pull system in 7-nitroisoquinolin-1-amine allows it to absorb visible light, initiating the chemical reactions that lead to polymer formation. This opens a direct and promising avenue for its application in advanced polymer materials.

The potential material science applications are a largely untapped area of research for this compound, representing a frontier with significant opportunities for innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Nitroisoquinolin-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via photochemical heteroarylation using isoquinoline derivatives and amines under continuous-flow conditions. Key parameters include catalyst choice (e.g., 3DPAFIPN as a photocatalyst), solvent selection (MeCN), and stoichiometric ratios of reactants. For example, a 1:1.5 molar ratio of isoquinoline-1-carbonitrile to aniline derivatives under UV irradiation achieves moderate yields (~17%) . Optimization of column chromatography (e.g., EtOAc/petroleum ether eluent) is critical for purity.

Q. How should researchers characterize 7-Nitroisoquinolin-1-amine to confirm structural integrity and purity?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions on the isoquinoline core.

- LC-MS for molecular weight confirmation and impurity profiling.

- HPLC with UV detection (e.g., Purospher®STAR columns) to assess purity thresholds (>95% by area normalization) .

- Cross-reference data with literature-reported spectra to validate structural assignments .

Q. What safety protocols are essential when handling 7-Nitroisoquinolin-1-amine due to potential nitrosamine risks?

- Methodological Answer : Conduct a nitrosamine risk assessment per ICH M7(R1) guidelines. Use supplier questionnaires to evaluate contamination risks from amines, nitrosating agents, or shared equipment in the supply chain . Implement analytical controls (e.g., GC-MS or LC-HRMS) to monitor for nitrosamine impurities like N-nitroso derivatives, with detection limits ≤1 ppm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the photochemical pathways in 7-Nitroisoquinolin-1-amine synthesis?

- Methodological Answer : Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to identify intermediates such as triplet-excited states or radical species. Computational modeling (DFT or TD-DFT) can map reaction coordinates and predict regioselectivity . Validate findings with isotopic labeling (e.g., ¹⁵N-aniline) to track bond formation .

Q. What strategies resolve contradictions in impurity profiles between synthetic batches of 7-Nitroisoquinolin-1-amine?

- Methodological Answer : Apply root-cause analysis using the TRIZ contradiction matrix to identify technical conflicts (e.g., yield vs. purity). Perform forced degradation studies (acid/base/oxidative stress) to simulate impurity formation. Cross-validate results via orthogonal methods:

- ICP-MS for metal catalyst residues.

- Headspace GC for volatile nitrosating agents .

- Statistical tools (e.g., PCA) to correlate process variables with impurity trends .

Q. How can computational tools predict the metabolic and toxicological profiles of 7-Nitroisoquinolin-1-amine?

- Methodological Answer : Use in silico platforms like Derek Nexus or ProTox-II to assess mutagenicity (Ames test predictions) and carcinogenicity. Leverage databases (e.g., REAXYS, Pistachio) to model metabolic pathways, focusing on nitro-reduction and amine oxidation . Validate predictions with in vitro assays (e.g., microsomal stability studies) .

Q. What advanced techniques improve the detection of trace nitroso impurities in 7-Nitroisoquinolin-1-amine?

- Methodological Answer : Implement hyphenated techniques such as LC-APCI-MS/MS for targeted nitrosamine screening. Use isotope dilution assays (e.g., ¹³C-labeled NDMA as internal standard) to enhance sensitivity. Follow EMA/FDA guidelines for method validation, including LOQ ≤0.03 ppm and recovery rates of 70–130% .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.